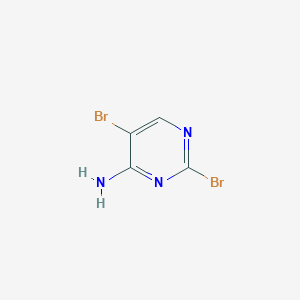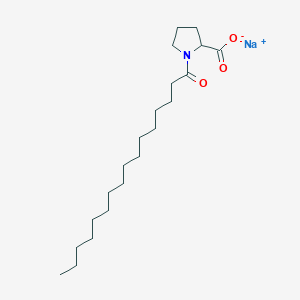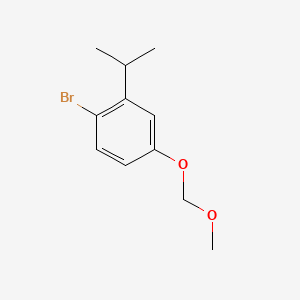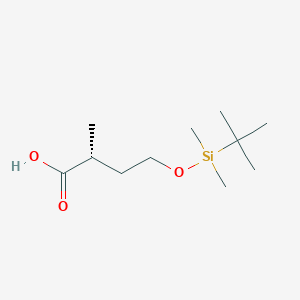![molecular formula C16H14N6O2S B13897626 3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-b]pyridine derivatives family, which are known for their potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to various cancers .
Vorbereitungsmethoden
The synthesis of 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the condensation of readily available starting materials followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the efficiency and cost-effectiveness of the process .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a TRK inhibitor, which could be used in the treatment of cancers such as colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma . Additionally, its unique structure makes it a valuable tool in drug design and discovery .
Wirkmechanismus
The mechanism of action of 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide involves its interaction with TRKs. Upon binding to the TRK receptors, the compound inhibits their kinase activity, thereby blocking the downstream signaling pathways that are responsible for cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and progression . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide exhibits unique properties that make it a promising candidate for therapeutic applications. Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as those with different substituents on the pyrazole or pyridine rings. These compounds may also act as TRK inhibitors but can vary in their potency, selectivity, and pharmacokinetic properties . The uniqueness of 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide lies in its specific molecular structure, which provides a balance between efficacy and safety in preclinical studies .
Eigenschaften
Molekularformel |
C16H14N6O2S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N6O2S/c1-21-10-18-9-15(21)13-5-6-19-16-14(13)8-20-22(16)11-3-2-4-12(7-11)25(17,23)24/h2-10H,1H3,(H2,17,23,24) |
InChI-Schlüssel |
QTUBLCAQIQRUOD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2=C3C=NN(C3=NC=C2)C4=CC(=CC=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)

![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)




![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)

![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)


![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)

